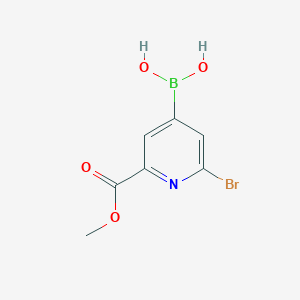

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(methoxycarbonyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the bromine atom.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Resulting from oxidation reactions.

Scientific Research Applications

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

- Phenylboronic acid

- Pyridine-4-boronic acid pinacol ester

Uniqueness

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .

Biological Activity

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article provides an overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure which combines a pyridine ring with a boronic acid functional group. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that boronic acids exhibit various biological activities. The following sections detail specific areas of activity for this compound.

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid moiety into existing bioactive molecules can enhance their selectivity and efficacy against cancer cells.

Case Study:

A study demonstrated that derivatives of boronic acids could inhibit the proteasome, which is critical in cancer cell survival. The activity of this compound in this context remains to be fully characterized but is hypothesized to show similar effects based on structural analogs .

2. Antibacterial Properties

Boronic acids have also shown promise as antibacterial agents. They can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Research Findings:

A review highlighted that several boronic acid derivatives exhibit antibacterial activity against various strains of bacteria, suggesting that this compound may possess similar properties .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in pathways involving kinases and proteases.

Table 1: Inhibition Potency of Boronic Acids on Various Enzymes

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | p38 MAPK | TBD |

| Bortezomib | Proteasome | 0.5 |

| ML3403 | p38 MAPK | 0.8 |

Note: TBD indicates that the data is yet to be determined for the specific compound under investigation.

The mechanism by which this compound exerts its biological effects likely involves the formation of reversible covalent bonds with target proteins, leading to altered enzymatic activity or protein stability.

Q & A

Basic Questions

Q. What are the synthetic methodologies for preparing (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach is to introduce the boronic acid group via Miyaura borylation, where halogen-metal exchange or transition-metal catalysis (e.g., Pd or Rh) is employed. For example, rhodium-catalyzed carboxylation of arylboronic esters with CO₂ has been used for methoxycarbonyl introduction in related compounds . Optimization requires inert atmospheres, precise stoichiometry of reagents (e.g., 1.2 eq. bis(pinacolato)diboron), and monitoring reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is critical due to boronic acid sensitivity to moisture.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structural integrity?

- Answer :

- ¹H NMR : The pyridine protons (e.g., H-3 and H-5) appear as distinct singlets or doublets in the aromatic region (δ 7.5–9.0 ppm). The methoxycarbonyl group’s methyl protons resonate as a singlet near δ 3.9 ppm.

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic acid moiety.

- IR : Stretching frequencies for B–O (∼1350 cm⁻¹) and C=O (∼1700 cm⁻¹) validate functional groups.

- Reference data from similar compounds (e.g., 4-(methoxycarbonyl)phenylboronic acid) can guide assignments .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methoxycarbonyl substituents influence Suzuki-Miyaura cross-coupling reactivity?

- Answer : The bromo group at the 2-position creates steric hindrance, potentially slowing transmetallation in Suzuki reactions. Computational studies (DFT) suggest the electron-withdrawing methoxycarbonyl group at the 6-position reduces electron density at the boronic acid, decreasing reactivity. Competing pathways (e.g., protodeboronation) may arise under basic conditions. To mitigate this, ligands like SPhos or XPhos enhance catalytic efficiency by stabilizing the Pd center .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its stability?

- Answer : X-ray crystallography reveals inversion dimers formed via O–H∙∙∙O hydrogen bonds between boronic acid groups (O∙∙∙O distance: ~2.75 Å). The methoxycarbonyl group participates in C–H∙∙∙O interactions with adjacent aromatic protons, creating layered sheets. These interactions enhance thermal stability but may reduce solubility in non-polar solvents. SHELX refinement (e.g., SHELXL-2018) is critical for modeling disorder in the boronic acid moiety .

Q. How can this compound serve as a bioisostere in drug design, particularly for targeting carbohydrate-binding proteins?

- Answer : Boronic acids form reversible covalent bonds with diols (e.g., serine proteases’ active sites). The pyridine core mimics aromatic pharmacophores, while the bromo group allows further functionalization (e.g., click chemistry). Rational design using molecular docking (AutoDock Vina) can predict binding affinity to targets like β-lactamases or lectins. Stability under physiological conditions (pH 7.4) must be validated via HPLC-MS .

Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?

- Answer : Discrepancies in coupling yields (40–85%) arise from varying base strength (K₂CO₃ vs. CsF) and solvent polarity (THF vs. DMF). For example, polar aprotic solvents stabilize the boronate intermediate but may promote side reactions. Systematic screening via DoE (Design of Experiments) identifies optimal conditions. Conflicting crystallographic data (e.g., bond angles ±0.5°) require validation using high-resolution synchrotron data .

Properties

Molecular Formula |

C7H7BBrNO4 |

|---|---|

Molecular Weight |

259.85 g/mol |

IUPAC Name |

(2-bromo-6-methoxycarbonylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C7H7BBrNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |

InChI Key |

FLDFVLVNRBWYCJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=C1)Br)C(=O)OC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.